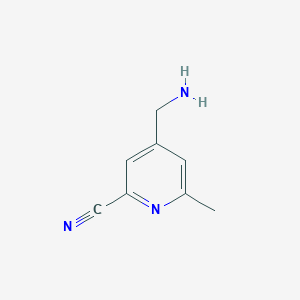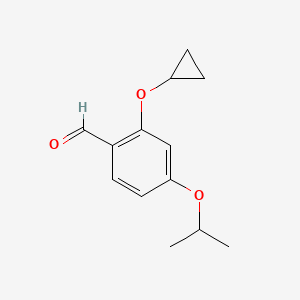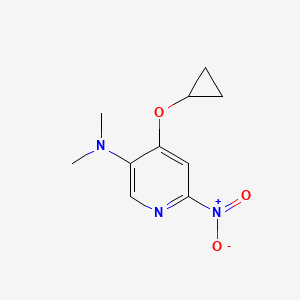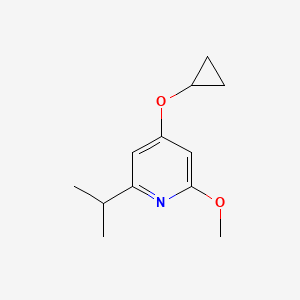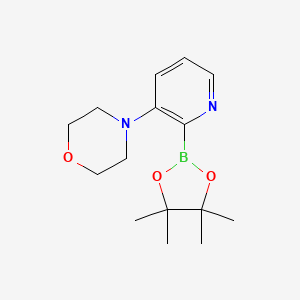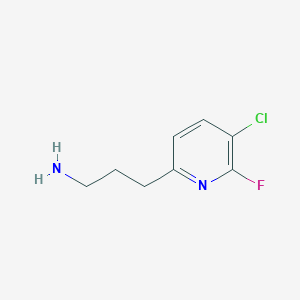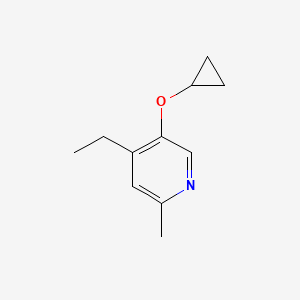
5-Cyclopropoxy-4-ethyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molar mass of 177.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring. It is used in various scientific research applications and industrial processes.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-4-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For example, the Chichibabin reaction, which involves the condensation of acetaldehyde and ammonia, can be used to produce similar pyridine derivatives . Industrial production methods often involve the use of paraldehyde and aqueous ammonia in the presence of a catalyst at high temperatures and pressures .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. For instance, oxidation of similar compounds like 5-ethyl-2-methylpyridine with nitric acid can yield nicotinic acid . Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used as an intermediate in the synthesis of nicotinic acid and nicotinamide, which are forms of vitamin B3 . Additionally, it is applied in the production of resins and other industrial chemicals. In the field of medicine, pyridine derivatives are often explored for their potential therapeutic properties, including their use as building blocks for pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo protonation, forming a positively charged pyridine cation, which can interact with various enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-4-ethyl-2-methylpyridine can be compared with other similar compounds, such as 5-ethyl-2-methylpyridine and 2-methyl-5-vinylpyridine . These compounds share a pyridine ring structure but differ in their substituents, which can affect their chemical reactivity and applications. For example, 5-ethyl-2-methylpyridine is used as a precursor to nicotinic acid, while 2-methyl-5-vinylpyridine is used in the production of resins .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)12-7-11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZQTRDAQFHDAMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC(=C1)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)

